Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Molecular Structure and Analgesic Action
- The molecular structures of isothiazolopyridines, closely related to the compound , have been analyzed in detail. These studies provide insights into the molecular packing, hydrogen bonding, and π…π interactions, which are crucial for understanding their potential analgesic action. (Karczmarzyk & Malinka, 2008)
Synthesis and Antimicrobial Activities
- Novel derivatives of 1,2,4-Triazole, similar in structure to the specified compound, have been synthesized and demonstrated good to moderate antimicrobial activities against various microorganisms. This suggests potential applications in developing new antimicrobial agents. (Bektaş et al., 2007)
Development of Novel Derivatives
- Research has been conducted on synthesizing novel derivatives of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate. These compounds could be foundational for further development of drugs and other chemical agents. (Mohamed, 2021)
Antimicrobial Evaluation
- The synthesis and antimicrobial evaluation of pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, related to the compound , indicate their potential as antimicrobial agents. (El‐Kazak & Ibrahim, 2013)
Potential Antihypertensive Agents
- Research into 1,2,4-triazolo[1,5-alpha]pyrimidines, which are structurally related to the specified compound, has shown promising results in vitro and in vivo as potential antihypertensive agents. (Bayomi et al., 1999)
5-HT2 Antagonist Activity
- Bicyclic 1,2,4-triazol-3(2H)-one derivatives have been prepared and tested for 5-HT2 and alpha 1 receptor antagonist activity. This research opens avenues for developing new treatments for conditions related to these receptors. (Watanabe et al., 1992)
Mechanism of Action
Target of Action
The primary target of this compound is Topoisomerase 1 (Top1) . Top1 is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle.
Mode of Action
The compound shows superior Top1 inhibitory activity . It interacts with Top1, inhibiting its function, which leads to the prevention of the re-ligation step of the DNA breakage-reunion process, causing DNA damage and apoptosis in cancer cells .
Biochemical Pathways
The compound’s interaction with Top1 affects the DNA replication and transcription pathways . By inhibiting Top1, the compound prevents the normal unwinding and rewinding of DNA, disrupting these essential cellular processes. The downstream effects include the induction of DNA damage and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The result of the compound’s action is the induction of DNA damage and apoptosis in cells, particularly those that are rapidly dividing . This makes the compound potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer .
properties
IUPAC Name |
ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3S/c1-5-19-25-24-28(26-19)22(29)21(32-24)20(17-9-7-16(8-10-17)15(3)4)27-13-11-18(12-14-27)23(30)31-6-2/h7-10,15,18,20,29H,5-6,11-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPZHRLNZHAZKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCC(CC4)C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.